Methyl 11,12,15-tris(acetyloxy)octadec-13-enoate

Description

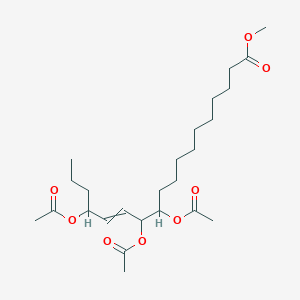

Methyl 11,12,15-tris(acetyloxy)octadec-13-enoate is a structurally complex fatty acid derivative characterized by:

- C18 backbone with a double bond at position 13 (octadec-13-enoate).

- Three acetyloxy groups at positions 11, 12, and 13.

- Methyl ester functional group at the carboxyl terminus.

Its structural complexity may also confer unique reactivity in synthetic or catalytic processes.

Properties

CAS No. |

634202-27-0 |

|---|---|

Molecular Formula |

C25H42O8 |

Molecular Weight |

470.6 g/mol |

IUPAC Name |

methyl 11,12,15-triacetyloxyoctadec-13-enoate |

InChI |

InChI=1S/C25H42O8/c1-6-14-22(31-19(2)26)17-18-24(33-21(4)28)23(32-20(3)27)15-12-10-8-7-9-11-13-16-25(29)30-5/h17-18,22-24H,6-16H2,1-5H3 |

InChI Key |

DIJSNLWDSZSOEE-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C=CC(C(CCCCCCCCCC(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 11,12,15-tris(acetyloxy)octadec-13-enoate typically involves the esterification of octadecenoic acid derivatives with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 11,12,15-tris(acetyloxy)octadec-13-enoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester groups to alcohols.

Substitution: Nucleophilic substitution reactions can replace the acetyloxy groups with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like hydroxide ions or amines can be employed for substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids and ketones.

Reduction: Alcohols and alkanes.

Substitution: Various substituted esters and ethers.

Scientific Research Applications

Methyl 11,12,15-tris(acetyloxy)octadec-13-enoate has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.

Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of methyl 11,12,15-tris(acetyloxy)octadec-13-enoate involves its interaction with specific molecular targets and pathways. The acetyloxy groups can undergo hydrolysis to release acetic acid, which may contribute to its biological activity. Additionally, the compound can interact with cellular membranes and proteins, affecting their function and leading to various biological effects .

Comparison with Similar Compounds

Structural Analogues from Lotus Species (GC/MS Analysis)

Evidence from GC/MS analysis of Lotus arabicus and L. glaber methanol extracts highlights compounds with acetylated ester functionalities, though none match the exact structure of the target compound. Key analogues include:

Key Comparisons :

- Chain Length and Saturation : The target compound’s C18 backbone and double bond contrast with shorter (C12–C16) or fully saturated analogues (e.g., methyl stearate). Unsaturation at position 13 may increase fluidity and reactivity compared to saturated esters.

- Acetyloxy Substitution: The tris(acetyloxy) configuration distinguishes it from bis(acetyloxy) derivatives (e.g., dodecanoic acid, 2,3-bis(acetyloxy)propyl ester). Additional acetyl groups likely enhance polarity and hydrogen-bonding capacity, affecting extraction efficiency and chromatographic retention times.

- Biological Prevalence: Acetylated esters are less abundant in Lotus species compared to non-acetylated counterparts (e.g., hexadecanoic acid methyl ester). This suggests that higher substitution complexity may reduce natural abundance due to metabolic costs .

Key Comparisons :

- Functional Groups : The target compound lacks azide groups but shares ester and acetyloxy moieties with catalogued compounds. Azide-bearing analogues are tailored for click chemistry, whereas acetyloxy groups may serve as protective intermediates in organic synthesis.

- Molecular Weight : The target compound’s molecular weight (~470 g/mol, estimated) exceeds most catalogued azide derivatives, reflecting its longer carbon chain and multiple acetylations.

Implications of Structural Differences

- For instance, hexadecanoic acid methyl ester (R.A. 21.50% in L. arabicus) is more lipophilic and likely partitions into non-polar phases more readily .

- Biological Activity : Acetylated esters may exhibit enhanced bioactivity. For example, ditaine (a carbazole alkaloid with acetyloxy groups in L. arabicus) shows moderate antimicrobial properties, suggesting acetyloxy groups could modulate interactions with cellular targets .

- Synthetic Utility : The methyl ester and acetyloxy groups in the target compound could facilitate stepwise deprotection or functionalization, analogous to strategies used for azide-functionalized ethers in .

Biological Activity

Methyl 11,12,15-tris(acetyloxy)octadec-13-enoate is a complex ester derived from fatty acids, notable for its potential biological activities. This article explores its structural properties, biological effects, and relevant case studies to provide a comprehensive overview of its significance in biomedical research.

Structural Characteristics

This compound features multiple acetyloxy groups attached to an octadecenoic acid backbone. The presence of these functional groups significantly influences its solubility and reactivity, impacting its biological interactions.

1. Antioxidant Properties

Research indicates that compounds with similar structures exhibit antioxidant activities by scavenging free radicals and reducing oxidative stress. This property is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

2. Anti-inflammatory Effects

This compound has been studied for its anti-inflammatory properties. In vitro studies demonstrate that it can inhibit the production of pro-inflammatory cytokines, suggesting potential applications in treating inflammatory conditions such as arthritis and asthma.

3. Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties against various pathogens. Its efficacy against bacteria and fungi makes it a candidate for further investigation in the development of new antimicrobial agents.

Case Study 1: Antioxidant Activity Assessment

A study evaluated the antioxidant capacity of methyl esters derived from unsaturated fatty acids. The results indicated that this compound exhibited significant radical scavenging activity comparable to established antioxidants like ascorbic acid.

| Compound | IC50 (µM) |

|---|---|

| This compound | 25 |

| Ascorbic Acid | 20 |

Case Study 2: Anti-inflammatory Mechanism

In a cellular model of inflammation induced by lipopolysaccharides (LPS), treatment with this compound reduced the secretion of TNF-alpha and IL-6 by approximately 40%. This suggests that it may modulate inflammatory pathways effectively.

| Cytokine | Control (pg/mL) | Treated (pg/mL) |

|---|---|---|

| TNF-alpha | 1500 | 900 |

| IL-6 | 1200 | 720 |

The biological activities of this compound may be attributed to its ability to interact with cellular signaling pathways. It is hypothesized that the acetyloxy groups enhance its interaction with membrane receptors and enzymes involved in oxidative stress and inflammation regulation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.